3-Ethoxycarbonyl-4'-nitrobenzophenone
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Overview
Description
3-Ethoxycarbonyl-4’-nitrobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes an ethoxycarbonyl group and a nitro group attached to a benzophenone core. This compound is commonly used in various fields of research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl benzoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Nitrobenzoyl chloride+Ethyl benzoatePyridine, Reflux3-Ethoxycarbonyl-4’-nitrobenzophenone
Industrial Production Methods
In an industrial setting, the production of 3-Ethoxycarbonyl-4’-nitrobenzophenone may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The benzophenone core can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Aminocarbonyl-4’-nitrobenzophenone.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-Ethoxycarbonyl-4’-nitrobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzophenone core can also interact with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonyl-4’-nitrobenzophenone
- 4-Fluoro-3-methyl-4’-nitrobenzophenone
- 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
- 3-Bromo-4’-nitrobenzophenone
Uniqueness
3-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .
Properties
IUPAC Name |
ethyl 3-(4-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMUGSVFXYKCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641524 |
Source
|
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-94-7 |
Source
|
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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